molecular formula C22H44N2O3 B12684616 N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate CAS No. 94139-10-3

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate

Katalognummer: B12684616
CAS-Nummer: 94139-10-3
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: LVKVIEXSVCMBJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate is a chemical compound with the molecular formula C22H44N2O3. It is known for its unique structure, which includes a palmitamide backbone and a hydroxyethylaminoethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate typically involves the reaction of palmitic acid with 2-(2-aminoethylamino)ethanol in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the acetylation of the hydroxyethyl group to form the monoacetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by interacting with membrane receptors and enzymes. The hydroxyethylaminoethyl group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate is unique due to its combination of a palmitamide backbone and a hydroxyethylaminoethyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

94139-10-3

Molekularformel

C22H44N2O3

Molekulargewicht

384.6 g/mol

IUPAC-Name

[2-(ethylamino)ethyl-hexadecanoylamino] acetate

InChI

InChI=1S/C22H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)24(27-21(3)25)20-19-23-5-2/h23H,4-20H2,1-3H3

InChI-Schlüssel

LVKVIEXSVCMBJQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.